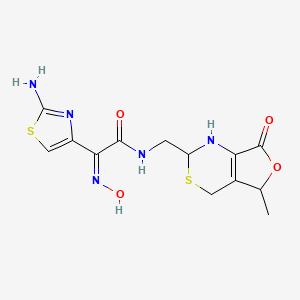

Cefdinir impurity H

Description

Properties

IUPAC Name |

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4S2/c1-5-6-3-23-8(17-9(6)12(20)22-5)2-15-11(19)10(18-21)7-4-24-13(14)16-7/h4-5,8,17,21H,2-3H2,1H3,(H2,14,16)(H,15,19)/b18-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVBFUWHFJBAJX-ZDLGFXPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=O)O1)NC(SC2)CNC(=O)C(=NO)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2=C(C(=O)O1)NC(SC2)CNC(=O)/C(=N\O)/C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178949-04-7 | |

| Record name | 2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N -(((2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H -furo(3,4-d)(1,3)thiazin-2-yl)methyl(acetamide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178949047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-AMINOTHIAZOL-4-YL)-2-(HYDROXYIMINO)-N -(((2RS,5RS)-5-METHYL-7-OXO-2,4,5,7-TETRAHYDRO-1H -FURO(3,4-D)(1,3)THIAZIN-2-YL)METHYL(ACETAMIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O1193FN39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Isolation and Purification

After the acylation and hydrolysis steps, impurities including impurity H can be separated by crystallization techniques, often involving pH adjustment with acids such as hydrochloric or sulfuric acid to precipitate Cefdinir and its impurities selectively.

Activated carbon and chelating agents like EDTA are used to remove colored impurities and metal ions, which can also influence impurity profiles.

The crystallization temperature is carefully controlled (typically between 5°C to 35°C) to optimize purity and yield, affecting the impurity content including impurity H.

Representative Experimental Data on Preparation

| Step | Conditions and Reagents | Outcome / Notes |

|---|---|---|

| Acylation of 7-AVNA | THF, water, O-acetyl thioester, triethylamine, pH 8.0-8.5 | Formation of Cefdinir intermediate; monitored by HPLC |

| Hydrolysis and pH adjustment | Potassium or cesium carbonate, ammonium chloride, pH 8.0-8.2 | Conversion to Cefdinir; impurities including H formed |

| Crystallization | Acid addition (HCl or H2SO4), temperature 5-35°C | Precipitation of Cefdinir and impurities; purification |

| Purification | Activated carbon, EDTA treatment, filtration | Removal of colored and metallic impurities |

Research Findings on Impurity H Synthesis and Control

The impurity H has been synthesized and characterized in research studies focusing on Cefdinir contaminants. Its structure is closely related to the Cefdinir core with modifications at the side chain or oxidation state.

Control of impurity H is achieved by optimizing reaction parameters such as pH, temperature, and reagent purity during the acylation and hydrolysis steps.

Using cesium or potassium salts of Cefdinir intermediates and careful crystallization techniques helps minimize impurity H levels in the final product.

Analytical methods such as HPLC and X-ray diffraction are employed to monitor the presence and purity of Cefdinir and its impurities, including impurity H.

Summary Table of Key Preparation Parameters Influencing Impurity H Formation

| Parameter | Typical Range/Value | Effect on Impurity H Formation |

|---|---|---|

| pH during acylation | 8.0 - 8.5 | Controls reaction completion; improper pH increases impurity formation |

| Temperature | 15°C - 35°C | Higher temperatures may increase side reactions |

| Acid type for crystallization | Hydrochloric acid or sulfuric acid | Influences crystallization selectivity and impurity removal |

| Use of activated carbon and EDTA | Yes | Removes colored and metallic impurities, reducing impurity H |

| Reaction time | Monitored by HPLC until <1% starting material | Ensures minimal residual intermediates and impurities |

Chemical Reactions Analysis

Types of Reactions: Cefdinir Impurity H can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can occur under specific conditions and with the use of appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the impurity.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives. These products can be further analyzed to understand their properties and potential impact on the final product.

Scientific Research Applications

Quality Control and Regulatory Compliance

Impurity Identification and Characterization

The identification and characterization of impurities like cefdinir impurity H are crucial for ensuring the safety and efficacy of pharmaceutical products. Research has demonstrated that impurities can impact the pharmacological profile of drugs, necessitating rigorous quality control measures. Studies employing high-performance liquid chromatography (HPLC) techniques have successfully isolated and characterized various impurities, including this compound, using spectroscopic methods such as NMR and mass spectrometry . This characterization is essential for regulatory compliance, as authorities require detailed profiles of impurities present in drug substances.

Reference Standards Development

this compound can serve as a reference standard in the development of analytical methods aimed at quantifying impurities in cefdinir formulations. The establishment of such standards helps pharmaceutical companies maintain compliance with Good Manufacturing Practices (GMP) and ensures that products meet established purity criteria .

Pharmacokinetic Studies

Bioanalytical Method Development

this compound plays a role in bioanalytical studies aimed at understanding the pharmacokinetics of cefdinir. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify cefdinir and its impurities in biological matrices such as plasma. These methods are critical for evaluating the bioavailability and pharmacodynamics of cefdinir, particularly in bioequivalence studies comparing different formulations .

Stability Studies

Research has shown that stability studies involving cefdinir formulations often reveal the presence of impurities like this compound under various stress conditions (e.g., heat, light). Understanding how these impurities form during degradation can inform formulation strategies to enhance drug stability and efficacy .

Analytical Methodologies

HPLC Techniques

High-performance liquid chromatography remains a cornerstone technique for analyzing cefdinir and its impurities. The use of HPLC allows for the sensitive detection and quantification of this compound alongside other related substances. Methods have been optimized to improve selectivity and sensitivity, which is crucial for accurate assessments in clinical settings .

Spectrophotometric Methods

Recent developments have introduced non-extractive spectrophotometric methods for determining cefdinir content in formulations through complexation reactions with ferrous ammonium sulfate. These methods provide rapid, cost-effective alternatives to traditional chromatographic techniques while maintaining high specificity against other cephalosporins .

Mechanism of Action

The mechanism by which Cefdinir Impurity H exerts its effects involves its interaction with molecular targets and pathways. The impurity may bind to specific enzymes or receptors, leading to changes in cellular processes. Understanding the mechanism of action is essential for assessing the potential risks and benefits of the impurity.

Comparison with Similar Compounds

Comparison with Similar Cefdinir Impurities

Cefdinir impurities are classified into process-related impurities (e.g., isomers, by-products) and degradation products. Below is a detailed comparison of Impurity H with structurally or functionally analogous impurities:

Table 1: Structural and Analytical Comparison of Cefdinir Impurities

Key Findings from Comparative Studies

Structural Differentiation: Impurity H is distinguished from lactone derivatives (e.g., Impurity E) by its lack of a carboxyl group and distinct CID fragmentation patterns (e.g., loss of hydroxylamine) . Unlike stereoisomers (e.g., Impurity G), Impurity H cannot revert to the parent drug under standard conditions due to irreversible decarboxylation .

Analytical Detection :

- Impurity H co-elutes with other β-lactam-related impurities in HPLC but is differentiated via LC-MS/MS using m/z 370 → 126 transitions .

- Impurity E and G share identical molecular weights but are resolved chromatographically via retention time differences (e.g., 1.5 min vs. 2.1 min) .

Impact on Drug Quality :

- Impurity H is more stable than the parent drug under acidic conditions, posing risks of cumulative degradation in oral formulations .

- Process-related impurities (e.g., Impurity C) are typically controlled below 0.2% per ICH guidelines, while degradation products like Impurity H require stability-indicating methods for quantification .

Research Implications and Challenges

- Pharmacological Relevance : While Impurity H lacks antibacterial activity, its presence above 0.1% can accelerate cefdinir degradation, reducing shelf life .

- Synthetic Challenges : Impurity H’s resistance to re-lactonization complicates its removal during purification, necessitating optimized crystallization protocols .

- Regulatory Considerations: The USP monograph for cefdinir specifies limits for Impurity H but lacks harmonized thresholds across pharmacopeias, creating compliance variability .

Biological Activity

Cefdinir is a third-generation cephalosporin antibiotic widely used for treating various bacterial infections. However, the presence of impurities, such as Cefdinir Impurity H, can affect the drug's efficacy and safety profile. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential clinical implications.

Overview of Cefdinir and Its Impurities

Cefdinir is effective against a broad spectrum of gram-positive and gram-negative bacteria. It is commonly prescribed for respiratory tract infections, skin infections, and more. The quality control of Cefdinir necessitates an understanding of its impurities, including their biological activities.

Synthesis of this compound

This compound is one of several related compounds formed during the synthesis or degradation of Cefdinir. The preparation methods typically involve chemical reactions under controlled conditions to isolate and characterize these impurities. For instance, various methods have been reported to synthesize related impurities through oxidation and other chemical transformations .

Pharmacokinetics

The pharmacokinetic profile of cefdinir suggests that impurities could influence absorption and metabolism. Studies show that cefdinir is rapidly absorbed with a mean time to peak plasma concentration of approximately 3 hours . The impact of impurities on these parameters remains an area for further investigation.

Case Studies and Clinical Implications

Case Study 1: Stability Indicating Method Development

A study developed a stability-indicating method for cefdinir using high-performance liquid chromatography (HPLC), which also identified various impurities, including impurity H. The findings indicated that certain conditions could lead to significant degradation products, potentially affecting the drug's therapeutic effectiveness .

Case Study 2: Bioequivalence Studies

In bioequivalence studies involving cefdinir formulations, the presence of impurities like impurity H was monitored using advanced analytical techniques. These studies emphasized the importance of understanding impurity profiles to ensure consistent therapeutic outcomes across different formulations .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Cefdinir Impurity H in pharmaceutical formulations?

-

Methodology : High-performance liquid chromatography (HPLC) with diode array detection (DAD) is the primary method, as per USP 35 guidelines. Relative retention times (RRT) and acceptance criteria for impurities are critical (e.g., RRT of 1.51 for E-Cefdinir in USP monographs). System suitability parameters must include column efficiency (≥7000 theoretical plates), tailing factor (≤3.0), and precision (RSD ≤2.0%) .

-

Data Interpretation : Compare impurity peaks against system suitability solutions and calculate impurity percentages using the formula:

Q. How can researchers ensure the reproducibility of impurity profiling methods for this compound?

- Experimental Design : Document all chromatographic conditions (mobile phase composition, flow rate, column type) and validate methods per ICH Q2(R1). Include detailed preparation of reference standards and system suitability solutions in the Supporting Information section of publications .

- Data Validation : Use triplicate injections to assess precision and spike recovery studies to verify accuracy. Cross-validate results with LC-MS for structural confirmation .

Advanced Research Questions

Q. What are the key challenges in elucidating the degradation pathways of this compound under stress conditions?

- Methodological Approach : Conduct forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) and analyze degradation products using LC-MS/MS. For example, major degradation products of cefdinir analogs (e.g., open-ring lactones) can be identified via fragmentation patterns in MassWorks software .

- Contradiction Resolution : If degradation profiles conflict with existing literature (e.g., unexpected impurity formation), re-examine reaction conditions (pH, temperature) and validate using orthogonal techniques like NMR spectroscopy .

Q. How should researchers address discrepancies in impurity quantification data between USP monographs and experimental results?

- Data Analysis : Compare RRT values from USP 35 (e.g., E-Cefdinir RRT 1.51) with experimental chromatograms. If deviations exceed ±0.1 RRT, recalibrate the HPLC system or verify column batch-to-batch variability .

- Statistical Tools : Apply ANOVA to assess inter-laboratory variability and use control charts for long-term method monitoring .

Q. What strategies are effective for synthesizing and purifying this compound for use as a reference standard?

- Synthesis Protocol : Optimize reaction conditions (e.g., protecting group strategies for the β-lactam ring) to minimize side products. Use preparative HPLC with a C18 column and acetonitrile-water gradient for purification .

- Purity Verification : Characterize the final compound via high-resolution mass spectrometry (HRMS) and ¹³C-NMR to confirm structural integrity and ≥98% purity .

Methodological and Integrity Considerations

Q. How can researchers design studies to investigate the toxicological significance of this compound?

- Experimental Framework : Use in vitro cytotoxicity assays (e.g., MTT assay on hepatic cell lines) and correlate results with impurity concentration thresholds from ICH M7 guidelines. Include positive controls (e.g., known genotoxic impurities) for comparative analysis .

- Data Transparency : Publish raw cytotoxicity data and HPLC chromatograms in open-access repositories to enable independent verification .

Q. What are the best practices for documenting and archiving impurity-related data to comply with research integrity standards?

- Record-Keeping : Maintain electronic lab notebooks with timestamps, including raw chromatograms, spectral data, and instrument calibration logs. Use indexed folders for easy retrieval during audits .

- Ethical Reporting : Avoid selective data exclusion; disclose all impurities detected, even those below reporting thresholds. Cite primary literature for impurity identification methods rather than commercial databases .

Tables of Key Parameters

Table 1 : USP 35 Acceptance Criteria for Selected Cefdinir Impurities

| Impurity Name | Relative Retention Time (RRT) | Acceptance Criteria (NMT %) |

|---|---|---|

| E-Cefdinir | 1.51 | 0.7 |

| Cefdinir Lactone | 1.22 | 0.5 |

| 3-Methyl Cefdinir | 0.74 | 0.7 |

| Total Impurities | — | 3.0 |

| Source: USP 35 Monographs |

Table 2 : LC-MS Parameters for Degradation Product Identification

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray (ESI+) |

| Mass Range | 100–1000 m/z |

| Collision Energy | 20–40 eV |

| Column | Zorbax SB-C18 (2.1 × 50 mm) |

| Source: Adapted from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.